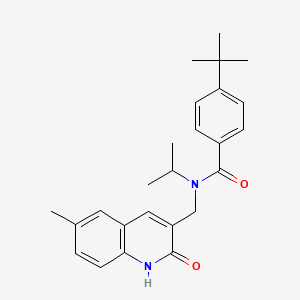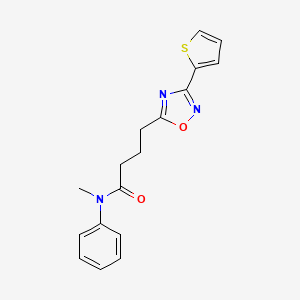
N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DMOX, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOX is a member of the oxadiazole family of compounds, which have been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is thought to be responsible for the high selectivity of N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide for hydrogen peroxide.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its use as a ROS probe, N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its high selectivity for hydrogen peroxide, which makes it a useful tool for studying ROS in biological systems. However, one limitation is that N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new fluorescent probes based on the structure of N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. Another area of interest is the development of new methods for synthesizing N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide and related compounds. Finally, there is potential for the use of N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in the development of new therapies for diseases such as cancer and inflammation.
Synthesemethoden
N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethyl aniline in the presence of a coupling agent such as EDCI or DCC.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. One area of particular interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). N-(3,4-dimethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to be highly selective for hydrogen peroxide, and can be used to detect ROS in a variety of biological samples, including cells and tissues.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-9-15(12-14(13)2)21-18(24)10-11-19-22-20(23-26-19)16-6-4-5-7-17(16)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWYRCTTUSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


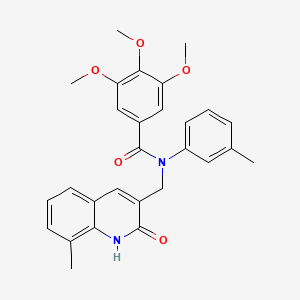

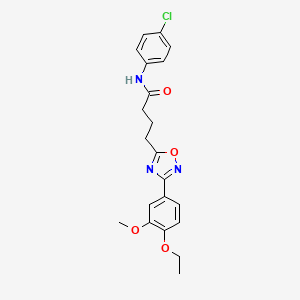


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
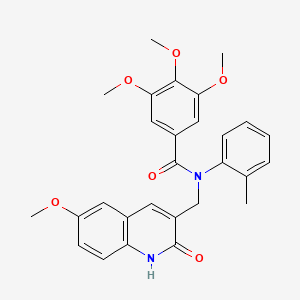
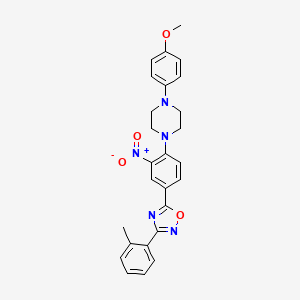
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
